![molecular formula C13H13NO B6413672 2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% CAS No. 1261982-86-8](/img/structure/B6413672.png)
2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% (2,5-DMPH-95) is an organic compound belonging to the class of pyridines. It is a white crystalline solid that is soluble in water, alcohols, and ethers. 2,5-DMPH-95 has a wide range of applications in the fields of medicine, chemistry, and biotechnology.
Mechanism of Action
2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% is believed to act as a proton acceptor in the presence of a proton donor, such as an acid. This allows it to act as a catalyst in a variety of organic reactions, including nucleophilic substitution and radical addition reactions. It has also been shown to act as a ligand in coordination chemistry, forming complexes with metal ions such as copper and zinc.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% is a relatively stable compound that is easy to work with in the laboratory. It is soluble in a variety of solvents, including water, alcohols, and ethers. However, it is not as soluble in organic solvents, such as chloroform, and can be difficult to work with in these solvents. Additionally, it can be toxic if ingested or inhaled in large quantities.
Future Directions
There are a variety of potential future directions for the use of 2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% in scientific research. These include its use in the synthesis of new pharmaceuticals and other organic compounds, its use as a catalyst in organic reactions, its use as a ligand in coordination chemistry, and its use in the study of protein-ligand interactions. Additionally, its anti-inflammatory, anti-fungal, and anti-bacterial properties could be further explored for potential therapeutic applications.
Synthesis Methods
2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% can be synthesized from the reaction of 2,5-dimethylphenol and pyridine in aqueous solution in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the pyridine acting as a nucleophile and the 2,5-dimethylphenol as the electrophile. The reaction is typically conducted at a temperature of around 80 °C for approximately 1 hour.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications, including as a reagent in the synthesis of pharmaceuticals and other organic compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of polymers and in the study of protein-ligand interactions.
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-10(2)12(7-9)13-8-11(15)5-6-14-13/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHFXHYDASQMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692443 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)pyridin-4(1H)-one | |
CAS RN |
1261982-86-8 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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